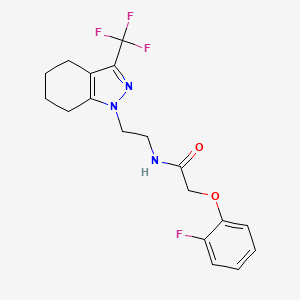

![molecular formula C26H22N4O4S B2508859 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895015-86-8](/img/structure/B2508859.png)

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a multifaceted molecule that may exhibit a range of biological activities due to the presence of several pharmacophoric elements. These include a pyrrolidinone moiety, a benzothiazole group, and a pyridine segment, which are often found in compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of various benzamide derivatives has been achieved through the reaction of potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation using copper(II) chloride to yield thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes . Similarly, the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with 2-aminobenzamide analogs has led to the formation of pyrrolo[1,2-a]quinazoline derivatives . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods such as IR, (1)H NMR, and (13)C NMR, as well as X-ray single-crystal diffraction . These techniques allow for the determination of atom positions, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents present on the benzene ring. For example, the introduction of a thiadiazolo group can lead to significant cytotoxicity against certain cancer cell lines . The ethoxy group on the benzothiazole moiety and the pyridinylmethyl group could also affect the molecule's reactivity, potentially leading to the formation of complexes with metals or interactions with enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from related compounds. For instance, the solubility, melting point, and stability of the compound can be affected by the presence of the dioxopyrrolidinyl, ethoxybenzothiazolyl, and pyridinylmethyl groups. The antifungal activity of similar molecules has been screened, indicating that the compound may also possess such properties . Additionally, the electronic properties determined by the substituents can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is important for drug development.

Applications De Recherche Scientifique

Biological and Medicinal Applications

Heterocyclic compounds like pyrimidine, which bear resemblance to the structure of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, have been found to have significant biological and medicinal applications. Pyrimidine derivatives, for instance, are known for their biological and medicinal applications, including their roles as exquisite sensing materials and their potential in forming coordination as well as hydrogen bonds, making them suitable as sensing probes (Jindal & Kaur, 2021). The presence of functional chemical groups similar to those in this compound can lead to novel central nervous system (CNS) acting drugs, indicating the significance of such structures in drug discovery (Saganuwan, 2017).

Optical and Electronic Applications

Interestingly, compounds with structural similarities or functional groups related to this compound have been implicated in optical and electronic applications. For instance, quinazoline and pyrimidine derivatives have shown promise in the creation of novel optoelectronic materials due to their incorporation into π-extended conjugated systems and their potential in luminescent elements and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Propriétés

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O4S/c1-2-34-20-8-9-21-22(14-20)35-26(28-21)29(16-17-5-4-12-27-15-17)25(33)18-6-3-7-19(13-18)30-23(31)10-11-24(30)32/h3-9,12-15H,2,10-11,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJACEXJTFSFOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2508781.png)

![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)

![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)

![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)